molecular formula C13H17BFNO4 B13575688 Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B13575688
M. Wt: 281.09 g/mol
InChI Key: DEHYOVPNSBQDHW-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a boronic ester derivative of pyridine. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Halogenation: Introduction of a halogen atom (e.g., fluorine) to the pyridine ring.

    Borylation: Reaction of the halogenated pyridine with a boronic ester reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst.

    Esterification: Conversion of the carboxylic acid group to a methyl ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: Formation of carbon-carbon bonds with aryl or vinyl halides.

    Oxidation: Conversion of the boronic ester to a phenol or other oxygen-containing functional groups.

    Reduction: Reduction of the ester group to an alcohol.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in medicinal chemistry for drug development.

    Biology: Utilized in the synthesis of biologically active compounds and probes for studying biological pathways.

    Industry: Employed in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is primarily related to its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. This process involves the activation of the boron atom and the subsequent coupling with an aryl or vinyl halide.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is unique due to the presence of both a fluorine atom and a boronic ester group on the pyridine ring. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The fluorine atom can influence the electronic properties of the molecule, enhancing its utility in various chemical transformations.

Properties

Molecular Formula

C13H17BFNO4

Molecular Weight

281.09 g/mol

IUPAC Name

methyl 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

InChI

InChI=1S/C13H17BFNO4/c1-12(2)13(3,4)20-14(19-12)8-6-7-9(15)16-10(8)11(17)18-5/h6-7H,1-5H3

InChI Key

DEHYOVPNSBQDHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)F)C(=O)OC

Origin of Product

United States

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